molecular formula C25H53N2O3+ B14798000 Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium

Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium

Cat. No.: B14798000
M. Wt: 429.7 g/mol
InChI Key: LCLCYUOSXLMHPA-UHFFFAOYSA-O
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Description

Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of hydroxyethyl groups, a methyl group, and an octadecanoylamino group, which contribute to its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium typically involves the reaction of diethanolamine with octadecanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)dodecylamine
  • Bis(2-hydroxyethyl) cocoamine oxide
  • Bis(2-hydroxyethyl) octadecyl ammonium

Uniqueness

Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is unique due to its specific combination of hydroxyethyl, methyl, and octadecanoylamino groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C25H53N2O3+

Molecular Weight

429.7 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium

InChI

InChI=1S/C25H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(30)26-19-20-27(2,21-23-28)22-24-29/h28-29H,3-24H2,1-2H3/p+1

InChI Key

LCLCYUOSXLMHPA-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CCO)CCO

Origin of Product

United States

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